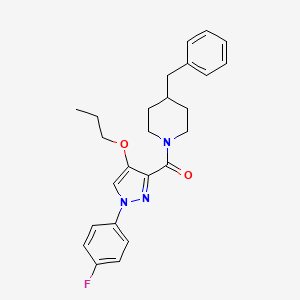

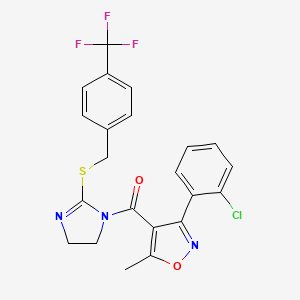

![molecular formula C9H11BrN2O B2653059 7-溴-3,3-二甲基-2,4-二氢吡咯并[1,2-a]吡嗪-1-酮 CAS No. 1851197-50-6](/img/structure/B2653059.png)

7-溴-3,3-二甲基-2,4-二氢吡咯并[1,2-a]吡嗪-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For example, the synthesis of “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo- [1,2-a] pyrazine-7- carboxylate” was achieved in good yield by the reaction of the related N-alkylpyrrole with hydrazine .Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Chemical Reactions Analysis

Pyrrolopyrazine derivatives are traditionally synthesized from 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes by condensation with lactams or O-alkyl esters of lactams, and also from cyclic ketones by the Gewald reaction . Oxidation and formylation of such compounds occur exclusively at the CH2 group of ring A connected with the heterocyclic system of rings B and C at position 2 .Physical And Chemical Properties Analysis

Unfortunately, the specific physical and chemical properties of “7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one” are not available in the retrieved sources .科学研究应用

合成和结构分析

- 研究深入探讨了具有相似框架的化合物的合成和结构分析,证明了此类结构在构建具有材料科学和有机化学潜在应用性的复杂分子结构中的效用。例如,Nirmala 等人(2009 年)探索了相关化合物的晶体结构,强调了二氢吡喃和吡咯烷环在通过各种相互作用(如 C—H⋯π 和 C—H⋯Br 氢键以及 π–π 相互作用)确定分子构象和稳定性方面的重要性 (Nirmala 等人,2009 年)。

化学传感

- 利用吡咯并吡嗪衍生物开发化学传感器一直是一个备受关注的领域,这些化合物对特定离子的检测表现出选择性和灵敏性。Lin 等人(2007 年)讨论了芘并[2,1-b]吡咯及其二聚体衍生物如何通过氢键相互作用选择性地感应氟离子而不是其他阴离子,从而引起显着的比色和荧光变化 (Lin 等人,2007 年)。

抗癌活性

- 二氢吡咯并吡嗪衍生物的抗癌潜力已得到探索,某些化合物对前列腺癌和乳腺癌细胞表现出有希望的活性。Seo 等人(2019 年)报道了一种衍生自吡咯并[1,2-a]吡嗪核心的化合物,该化合物通过 caspase-3 激活显着抑制细胞活力并诱导癌细胞凋亡 (Seo 等人,2019 年)。

抗菌活性

- 衍生自吡咯并[1,2-a]吡嗪骨架的化合物也显示出抗菌特性。Meng 等人(2015 年)从海洋来源的真菌中分离出新的衍生物,这些衍生物对广泛的病原体表现出有效的活性,突出了这些化合物在开发新的抗菌剂方面的潜力 (Meng 等人,2015 年)。

光电应用

- 吡咯并吡嗪核心已被用于合成具有有希望的光电特性的材料。Meti 等人(2017 年)报道了二吡咯并吡嗪衍生物的区域选择性合成,并研究了它们的光学和热学性质,表明了在有机光电学中的潜在应用 (Meti 等人,2017 年)。

卤键供体

- 与目标化合物结构相似的二溴乙内酰脲作为卤键供体的效用已被探索,以在卤键结合系统中引入手性,表明了晶体工程和分子识别领域的一种新方法 (Nicolas 等人,2016 年)。

安全和危害

未来方向

Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

7-bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-9(2)5-12-4-6(10)3-7(12)8(13)11-9/h3-4H,5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPPKOKTVGYHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(C=C2C(=O)N1)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

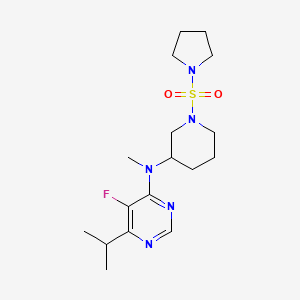

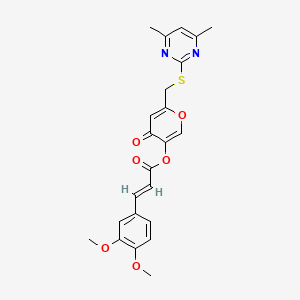

![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)

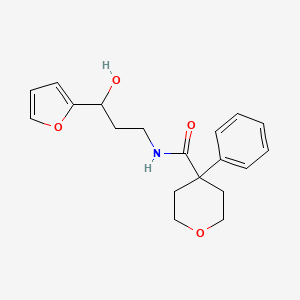

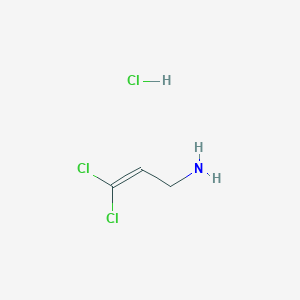

![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)

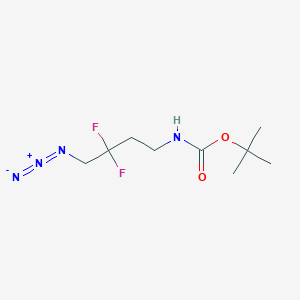

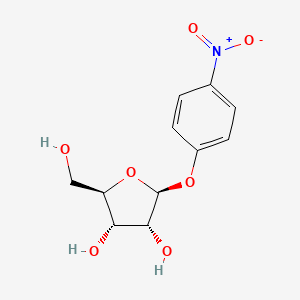

![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)

![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)